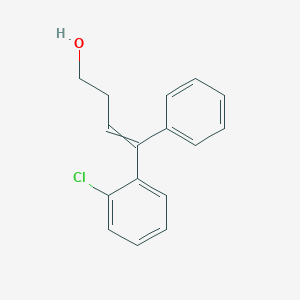![molecular formula C17H8F13NO B14228086 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one CAS No. 821789-63-3](/img/structure/B14228086.png)
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one is a chemical compound belonging to the class of per- and polyfluoroalkyl substances. These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. The presence of the tridecafluorohexyl group imparts significant hydrophobic and lipophobic characteristics to the molecule, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one typically involves the reaction of 4-(tridecafluorohexyl)benzene with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4(1H)-one moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the pyridin-4(1H)-one moiety.
Aplicaciones Científicas De Investigación
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers with unique properties.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty coatings, surfactants, and materials with high chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism of action of 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The tridecafluorohexyl group enhances the compound’s ability to penetrate lipid membranes, allowing it to reach intracellular targets. The pyridin-4(1H)-one moiety can form hydrogen bonds and other interactions with the active sites of target proteins, resulting in inhibition or activation of their function.
Comparación Con Compuestos Similares
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one can be compared with other similar compounds, such as:
1-[4-(Tridecafluorohexyl)phenyl]pyridin-2(1H)-one: Similar structure but with the pyridin-2(1H)-one moiety, which may exhibit different reactivity and biological activity.
1-[4-(Tridecafluorohexyl)phenyl]pyridin-3(1H)-one: Another isomer with the pyridin-3(1H)-one moiety, potentially leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the tridecafluorohexyl group and the pyridin-4(1H)-one moiety, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
821789-63-3 |
|---|---|
Fórmula molecular |
C17H8F13NO |
Peso molecular |
489.23 g/mol |
Nombre IUPAC |
1-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C17H8F13NO/c18-12(19,9-1-3-10(4-2-9)31-7-5-11(32)6-8-31)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h1-8H |
Clave InChI |
HNLQYAWUSZHFES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N2C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
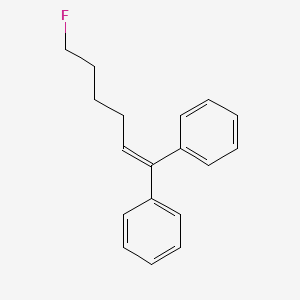
![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
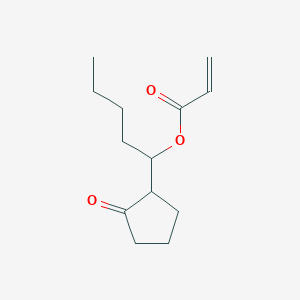
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
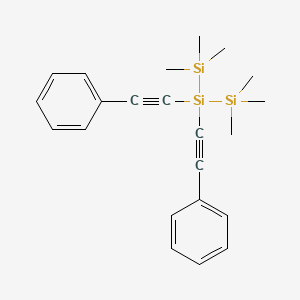
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
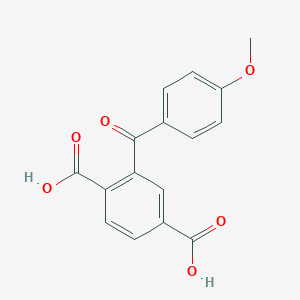
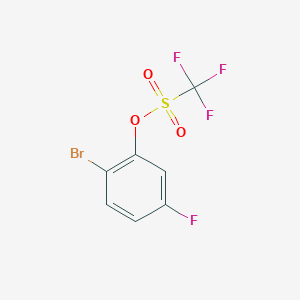

![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
